molecular formula C14H9BrN2O2S B2860957 2-[(4-Bromophenyl)sulfonyl]quinoxaline CAS No. 338394-54-0

2-[(4-Bromophenyl)sulfonyl]quinoxaline

Katalognummer B2860957
CAS-Nummer: 338394-54-0
Molekulargewicht: 349.2
InChI-Schlüssel: MIYOOJWODFLYKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[(4-Bromophenyl)sulfonyl]quinoxaline” is a chemical compound with the molecular formula C14H9BrN2O2S . It has an average mass of 349.203 Da and a monoisotopic mass of 347.956818 Da .


Molecular Structure Analysis

The molecular structure of “2-[(4-Bromophenyl)sulfonyl]quinoxaline” consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound, attached to a 4-bromophenylsulfonyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(4-Bromophenyl)sulfonyl]quinoxaline” are not detailed in the retrieved sources, quinoxaline derivatives are known to participate in a variety of chemical reactions due to their versatile structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Bromophenyl)sulfonyl]quinoxaline” include a density of 1.5±0.1 g/cm3, a boiling point of 408.2±35.0 °C at 760 mmHg, and a flash point of 200.7±25.9 °C . It also has a molar refractivity of 72.6±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 191.5±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Medicine: Antimicrobial Agents

2-[(4-Bromophenyl)sulfonyl]quinoxaline has been identified as a core structure in the design of antimicrobial agents . The incorporation of the sulfonamide group into quinoxaline derivatives has shown promising potential in developing novel antimicrobial agents to combat a variety of Gram-positive pathogens, including those responsible for biofilm-associated infections .

Pharmacology: Drug Design

In pharmacology, this compound serves as a key moiety in drug design, particularly for creating lead compounds with therapeutic potential against diseases. Modifications on quinoxaline sulfonamide derivatives can lead to advanced therapeutic agents targeting a wide array of diseases, including cancer and inflammatory disorders .

Pharmaceutics: Bioactive Materials

The quinoxaline-linked sulfonamide hybrids are being explored for their use in bioactive materials due to their broad range of biomedical activities. These activities include anti-tumor, anti-inflammatory, and anticancer actions, making them valuable in the development of new pharmaceutical formulations .

Organic Synthesis: Chemical Moiety

Quinoxaline derivatives, including 2-[(4-Bromophenyl)sulfonyl]quinoxaline, are extensively researched for their physicochemical properties. They are used as scaffolds for the design and development of bioactive molecules, dyes, and polymeric optoelectronic materials .

Drug Design: Anticancer Agents

This compound is also instrumental in the design of anticancer agents. Its ability to be modified and linked with other pharmacophores makes it a versatile candidate for creating compounds that can be used in the treatment of various cancers .

Fluorescent Materials: Electroluminescent Properties

While specific information on the use of 2-[(4-Bromophenyl)sulfonyl]quinoxaline in fluorescent materials is not directly available, quinoxaline derivatives are known to be used in the development of electroluminescent materials. Their structural properties allow them to be used in applications requiring light emission, such as in the creation of new types of displays or lighting systems .

Zukünftige Richtungen

Quinoxaline derivatives, including “2-[(4-Bromophenyl)sulfonyl]quinoxaline”, have potential for further development in drug discovery due to their wide spectrum of biological importance . They have been used in the design and development of numerous bioactive molecules, suggesting they have a promising future in medicinal chemistry .

Eigenschaften

IUPAC Name

2-(4-bromophenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYOOJWODFLYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenyl)sulfonyl]quinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.